2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid
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Overview
Description
“2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12BrNO5S and a molecular weight of 350.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12BrNO5S/c12-10-2-1-8 (7-9 (10)11 (14)15)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 128-129°C . It has a molecular weight of 350.19 .Scientific Research Applications
Antiviral and Antibacterial Agents
Research has shown that derivatives of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid exhibit potential antiviral and antibacterial properties. For instance, compounds synthesized from related structures have demonstrated distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010). Similarly, novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized and showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a pathway for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Antioxidant Properties
Compounds related to this compound have also been identified as potent natural antioxidants. A study focusing on the isolation of bromophenols from marine sources found that these compounds exhibit strong free radical scavenging activities, which are comparable or even superior to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential use in preventing oxidative deterioration of food and in medicinal applications as antioxidant agents (Li et al., 2011).
Coordination Chemistry and Supramolecular Structures
Further research into the coordination chemistry of related bromo-substituted benzoic acids with metals has unveiled interesting structural and supramolecular interactions. These studies not only contribute to our understanding of uranyl speciation and assembly in the solid state but also open avenues for designing new materials with potential applications in catalysis, separation processes, and nuclear waste management (Carter & Cahill, 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid are currently unknown. This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
The exact mode of action of This compound As a brominated benzoic acid derivative, it may participate in electrophilic aromatic substitution reactions
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it may influence protein-related pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight is 350.19 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it is recommended to store this compound at room temperature , suggesting that extreme temperatures might affect its stability.
Properties
IUPAC Name |
2-bromo-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGBCHKURJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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